Product packaging for NK-611(Cat. No.:CAS No. 105655-99-0)

NK-611

Cat. No.: B012495
CAS No.: 105655-99-0
M. Wt: 615.6 g/mol
InChI Key: ZKSNZYLCOXUJIR-VOKUKXJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NK-611 (CAS 105655-99-0) is a semi-synthetic glycoside derivative of 4'-demethylepipodophyllotoxin, developed as an analogue of the chemotherapeutic agent etoposide (VP-16) with the goal of achieving improved pharmacological properties . This compound is a significant tool for researchers investigating advanced chemotherapeutic strategies, particularly in overcoming the limitations of earlier podophyllotoxin-derived agents. Main Applications and Research Value Oncology Research: this compound has been evaluated as a promising antitumor agent. It demonstrates potent cytotoxic effects against murine leukemia models (L1210 and P388), showing in vivo efficacy that is at least comparable to, or potentially greater than, etoposide . Mechanism of Action Studies: Interestingly, despite its structural similarity to etoposide, this compound's potent cytotoxic effects in vitro were not attributed to the inhibition of human DNA topoisomerase II or tubulin polymerization . This unique profile makes it a valuable compound for probing alternative cell death pathways and non-canonical mechanisms of action in cancer cells. Overcoming Drug Limitations: A key rationale for developing this compound was to create an agent with enhanced water solubility compared to its predecessor, etoposide, which could facilitate more efficient administration and improve its pharmacokinetic profile in a research setting . Historical Context and Development this compound represents an important evolution in the class of podophyllotoxin-derived chemotherapeutic agents. While the natural compound podophyllotoxin is a potent inhibitor of microtubule assembly, structural modifications—including epimerization at the C-4 position and glycosidation—led to derivatives like etoposide that instead target DNA topoisomerase II . This compound was part of a "second generation" of compounds, including others like TOP-53 and GL-311, designed to build upon the clinical success of etoposide by improving water solubility, circumventing drug resistance, and enhancing antitumor activity . It successfully reached the stage of clinical trials for evaluation as an anticancer drug . Disclaimer: This product is intended for research purposes in a controlled laboratory environment only. It is not classified or intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H37NO12 B012495 NK-611 CAS No. 105655-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37NO12/c1-13-38-11-22-29(42-13)27(34)25(32(2)3)31(43-22)44-28-16-9-19-18(40-12-41-19)8-15(16)23(24-17(28)10-39-30(24)35)14-6-20(36-4)26(33)21(7-14)37-5/h6-9,13,17,22-25,27-29,31,33-34H,10-12H2,1-5H3/t13-,17+,22-,23-,24+,25-,27-,28-,29-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSNZYLCOXUJIR-VOKUKXJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105655-99-0
Record name NK-611 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105655990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NK-611 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLN3VGF679
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Elucidation and Synthetic Chemistry of Nk 611

Design Principles of NK-611 from Etoposide (B1684455) Scaffold

This compound is recognized as a new semisynthetic analogue of etoposide, which itself is a semisynthetic derivative of podophyllotoxin (B1678966) targetmol.comnih.gov. The design of this compound builds upon the established scaffold of etoposide, introducing targeted modifications to optimize its characteristics. Etoposide is a glycoside of podophyllotoxin, specifically a 4'-demethyl-epipodophyllotoxin 9-[4,6-O-(R)-ethylidene-beta-D-glucopyranoside] wikipedia.org. The core structure of podophyllotoxin features a five-ring system with four chiral centers, and modifications, particularly at the C-4 position, have been identified as crucial for improving its properties encyclopedia.pubnih.gov.

A key structural modification in this compound, distinguishing it from etoposide, involves the sugar moiety. This compound's chemical nomenclature, "9-((2-deoxy-2-(dimethylamino)-4,6-O-ethylidene-beta-D-glucopyranosyl)oxy)-", explicitly indicates the presence of a 2-deoxy-2-(dimethylamino) group on the glucopyranosyl part of the molecule nih.govontosight.aichemnet.com. This dimethylamino group replaces a hydroxyl group found in the corresponding position of the glucose derivative in etoposide. The presence of a 4,6-acetal group is also noted as essential for biological activity in related compounds nih.govacs.org.

The structural derivations in this compound, particularly the introduction of the dimethylamino group, are designed to impart favorable changes in its biological and physicochemical properties. This compound has demonstrated increased potency against several cancer cell lines in vitro compared to etoposide targetmol.comnih.gov. While etoposide is known to be insoluble in water fishersci.ca, the modification with a dimethylamino group, a polar functional group, is generally associated with an increase in water solubility for chemical compounds. This improved solubility is a common objective in the design of podophyllotoxin derivatives to enhance their therapeutic utility and overcome issues such as myelosuppression and drug resistance associated with the parent compound encyclopedia.pubresearchgate.net. Modifications at the C4 position of the podophyllotoxin scaffold, from which these compounds are derived, are known to improve water solubility encyclopedia.pub.

Specific Structural Modifications (e.g., dimethyl amino group substitution at the sugar moiety)

Synthetic Pathways and Methodologies for this compound and Related Analogues

The synthesis of this compound and its related analogues primarily relies on semisynthetic approaches, leveraging the natural abundance of podophyllotoxin.

Podophyllotoxin is a naturally occurring aryltetralin lignan, predominantly isolated from the roots and rhizomes of plants such as the American mayapple (Podophyllum peltatum) wikipedia.orgencyclopedia.pubnih.govresearchgate.netwikipedia.orgguidetopharmacology.orgmims.comnih.govthieme-connect.comctdbase.orgtandfonline.com. Semisynthetic approaches involve the chemical modification of podophyllotoxin or its precursors to yield derivatives with improved pharmacological profiles thieme-connect.com. The development of compounds like etoposide, teniposide (B1684490), and this compound stemmed from the need to create less toxic derivatives of podophyllotoxin while retaining or enhancing their antineoplastic activity wikipedia.orgencyclopedia.pubresearchgate.net.

Etoposide and this compound are classified as epipodophyllotoxin (B191179) glucosides, meaning they incorporate a glucose derivative linked to the epipodophyllotoxin core. The synthesis of these compounds often involves the conversion of podophyllotoxin to 4'-demethylepipodophyllotoxin (B1664165), a key intermediate nih.govnih.govacs.orgacs.org. An improved trimethylsilyliodide procedure has been utilized for this conversion nih.govacs.orgacs.org. Subsequent steps focus on the stereoselective glycosylation of this intermediate with modified sugar units. The synthesis of silyl (B83357) glycoside donors of 3-azido-2,3-dideoxy-beta-D-ribo- and beta-D-arabino-hexopyranosides has been reported as an efficient and high-yielding strategy for this purpose nih.govacs.orgacs.org.

The synthesis of amino glycoside analogues, including those resembling this compound, has been a significant area of research. A series of 3-amino- and 3-alkylamino-2-deoxy-beta-D-ribo- and beta-D-arabino-glycosides of 4'-demethylepipodophyllotoxin have been successfully synthesized nih.govacs.orgacs.org. Notably, 3-N,N-(dimethylamino)-2,3-dideoxy etoposide analogues have been produced, which directly relates to the structure of this compound nih.govacs.org. These synthetic efforts aim to generate novel analogues with enhanced potency and improved drug resistance profiles compared to existing agents encyclopedia.pubnih.govresearchgate.netresearchgate.net.

Molecular Mechanisms of Action of Nk 611

Primary Mechanism: Topoisomerase II Inhibition

DNA topoisomerases are crucial enzymes that regulate DNA topology, which is essential for processes like DNA replication, transcription, and chromosome segregation. Type II topoisomerases, specifically, introduce transient double-strand breaks in DNA to manage tangles and supercoils. nih.govcuni.czwikipedia.org NK-611, like etoposide (B1684455), functions as a topoisomerase II poison. targetmol.comnih.govgoogle.com This means it interferes with the normal catalytic cycle of the enzyme, stabilizing an intermediate state where DNA is cleaved. nih.govcuni.cz

Comparative Analysis with Etoposide-Mediated Topoisomerase II Poisoning

Both this compound and etoposide are derivatives of podophyllotoxin (B1678966), but they share a distinct mechanism of action, primarily targeting DNA topoisomerase II. nih.govmdpi.comtandfonline.compharmacophorejournal.comnih.gov Etoposide forms a ternary complex with DNA and the topoisomerase II enzyme, preventing the enzyme from re-ligating the broken DNA strands. This leads to the accumulation of persistent double-strand breaks in the DNA. cuni.czpatsnap.comwikipedia.org this compound is also understood to act through inhibition of topoisomerase II and has been found to be more potent against several cancer cell lines in vitro than etoposide. nih.govtargetmol.com At equimolar concentrations, this compound has demonstrated comparable activity to etoposide. nih.gov Studies have indicated that this compound, a derivative with a dimethylamino group at the 2" position of ethylidene glycoside, similarly inhibits topoisomerase II. researchgate.net

The key difference between podophyllotoxin and its derivatives like etoposide and this compound lies in their mechanism of action. While podophyllotoxin inhibits tubulin polymerization, etoposide and this compound are DNA topoisomerase II inhibitors. mdpi.comtandfonline.compharmacophorejournal.comnih.govnih.govnih.gov

Induction of DNA Cleavage Complexes

Topoisomerase II normally introduces transient double-strand breaks in DNA, which are then rapidly re-ligated. nih.govcuni.czwikipedia.org this compound, as a topoisomerase II poison, stabilizes the transient DNA-topoisomerase II complex after the enzyme has induced a break in the DNA strand but before it has re-ligated the strands. patsnap.comwikipedia.org This stabilization prevents the re-ligation step, leading to the accumulation of DNA cleavage complexes. nih.govpatsnap.comnih.gov The presence of these persistent DNA breaks triggers cellular responses, ultimately leading to apoptosis or programmed cell death, particularly in rapidly dividing cancer cells that rely heavily on topoisomerase II activity. patsnap.comwikipedia.org

Exploration of Potential Ancillary or Unidentified Mechanisms for this compound and Analogues

While the primary mechanism of this compound is established as topoisomerase II inhibition, some studies on podophyllotoxin derivatives, including analogues of etoposide and this compound, have hinted at the possibility of ancillary or as-yet-unidentified mechanisms of action. nih.govacs.org For instance, certain highly cytotoxic etoposide analogues, despite showing potency comparable to etoposide in murine leukemia models, did not inhibit human DNA topoisomerases I or II, nor did they bind to tubulin to prevent its polymerization and microtubule assembly. acs.org This suggests that for some derivatives, alternative or additional mechanisms might be at play. acs.org

Furthermore, some research on podophyllotoxin derivatives has proposed an "unknown third mechanism of action" for recent modifications, beyond the established tubulin inhibition and topoisomerase II inhibition. nih.govresearchgate.net This indicates that the full spectrum of biological activities and molecular targets for this compound and its broader class of analogues may still be under investigation, potentially revealing more complex interactions within cellular pathways.

Preclinical Pharmacological Evaluation of Nk 611

In Vitro Efficacy and Selectivity Studies

Studies evaluating the in vitro efficacy and selectivity of NK-611 have revealed a broad spectrum of antitumour activity, highlighting its concentration- and schedule-dependent effects, as well as its comparative potency against established antineoplastic agents and its activity against patient-derived tumour specimens. nih.gov

Antitumour Activity across Diverse Cancer Cell Lines

This compound has demonstrated significant antitumour activity against diverse cancer cell lines, indicating its potential as a broad-spectrum antineoplastic agent. nih.gov

In studies involving freshly explanted human tumour specimens, this compound exhibited clear concentration-dependent antitumour activity. For instance, a 1-hour exposure to this compound at a concentration of 51 µM resulted in marked inhibition in 49% of 45 evaluable tumour specimens. nih.gov

Table 1: Concentration-Dependent Antitumour Activity of this compound (1-hour exposure)

Concentration (µM)Number of Evaluable SpecimensPercentage of Specimens Markedly Inhibited
514549%

The antitumour activity of this compound was found to be schedule-dependent, with greater activity observed during long-term exposure compared to short-term exposure. A sustained exposure over 21-28 days at a lower concentration of 6.8 µM profoundly inhibited 58% of 50 evaluable specimens. This suggests that prolonged exposure to this compound may enhance its efficacy. nih.gov

Table 2: Schedule-Dependent Antitumour Effects of this compound

Exposure DurationConcentration (µM)Number of Evaluable SpecimensPercentage of Specimens Profoundly Inhibited
1 hour514549% (Markedly inhibited)
21-28 days6.85058%
Concentration-Dependent Growth Inhibition

Comparative Antitumour Potency against Established Antineoplastic Agents (e.g., Etoposide (B1684455), Vinblastine, Bleomycin, Doxorubicin, 5-Fluorouracil, Mitomycin-C, Cisplatin)

When compared at equimolar concentrations, this compound demonstrated comparable activity to etoposide. Across all tumour types investigated, this compound was found to be as active as several other clinically utilized antineoplastic agents, including vinblastine, bleomycin, doxorubicin, 5-fluorouracil, mitomycin-C, and cisplatin (B142131). nih.gov

Table 3: Comparative Antitumour Potency of this compound

Agent Compared to this compoundRelative Potency (at equimolar concentrations)
EtoposideAs active as
VinblastineAs active as
BleomycinAs active as
DoxorubicinAs active as
5-FluorouracilAs active as
Mitomycin-CAs active as
CisplatinAs active as

Evaluation against Clonogenic Cells from Patient-Derived Tumour Specimens

A primary objective of the preclinical studies was to assess the activity of this compound against freshly explanted clonogenic cells derived from human tumours. The compound exhibited clear concentration-dependent antitumour activity in these specimens. At 51 µM, 49% of 45 evaluable tumour specimens showed marked inhibition after a 1-hour exposure. Furthermore, a long-term exposure (21-28 days) to 6.8 µM this compound profoundly inhibited 58% of 50 evaluable specimens. These findings underscore this compound's wide spectrum of in vitro antitumour activity against patient-derived tumour cells. nih.gov

Investigation of Resistance Profiles

Investigation into the resistance profiles of this compound revealed cross-resistance to etoposide in the majority of specimens studied. This suggests a shared or overlapping mechanism of action or resistance pathways between this compound and etoposide. nih.gov

Analysis of Cross-Resistance to Etoposide and Other Chemotherapeutic Agents

Studies evaluating the activity of this compound against freshly explanted human tumor clonogenic cells have revealed a complex relationship with cross-resistance to other chemotherapeutic agents. In a study involving 45 evaluable human tumor specimens, this compound demonstrated concentration-dependent antitumor activity wikipedia.org. At equimolar concentrations, this compound exhibited activity comparable to etoposide, and it was also found to be as active as vinblastine, bleomycin, doxorubicin, 5-fluorouracil, mitomycin-C, and cisplatin across various tumor types wikipedia.org.

However, a notable observation was the presence of cross-resistance to etoposide in the majority of these specimens wikipedia.org. Conversely, in a comparative in vitro study utilizing human small cell lung cancer (SCLC) cell lines, this compound showed a distinct advantage in terms of cross-resistance. When tested against etoposide-resistant (SBC-3/ETP), adriamycin-resistant (SBC-3/ADM 100), and cisplatin-resistant (SBC-3/CDDP) SCLC sublines, this compound was found to be the least cross-resistant among the tested drugs, which also included etoposide and teniposide (B1684490) wikipedia.org. This suggests that this compound may retain efficacy in certain contexts of acquired drug resistance.

Table 1: Comparative Cross-Resistance Profile of this compound in SCLC Sublines

DrugCross-Resistance (Relative Resistance Ratio)Reference
This compoundLeast cross-resistant wikipedia.org
EtoposideHigher cross-resistance wikipedia.org
TeniposideHigher cross-resistance wikipedia.org
AdriamycinHigher cross-resistance wikipedia.org
CisplatinHigher cross-resistance wikipedia.org
Efficacy in Drug-Resistant Cell Sublines

The reduced cross-resistance observed for this compound in specific drug-resistant cell sublines indicates its potential utility in overcoming established resistance mechanisms. Specifically, in the etoposide-resistant SCLC subline (SBC-3/ETP), adriamycin-resistant subline (SBC-3/ADM 100), and cisplatin-resistant subline (SBC-3/CDDP), this compound demonstrated superior efficacy compared to etoposide and teniposide wikipedia.org. This finding suggests that this compound could play a significant role in salvage chemotherapy strategies for patients with resistant small cell lung cancer wikipedia.org. The ability of this compound to circumvent certain forms of drug resistance highlights its unique pharmacological profile as a podophyllotoxin (B1678966) derivative.

In Vivo Efficacy Studies in Non-Human Models

The antitumor activity of this compound has been extensively evaluated in various non-human animal models, demonstrating its efficacy and often superior performance compared to its parent compound, etoposide.

Antitumour Activity in Murine Leukemia Models (e.g., L1210, P388)

In vivo studies have shown that this compound and certain etoposide analogues are highly effective in murine leukemia models. Specifically, compounds structurally related to this compound, such as 3-amino-2,3-dideoxy- and 3-N,N-(dimethylamino)-2,3-dideoxy etoposide analogues, have demonstrated potency at least equivalent to etoposide in the in vivo P388 (intravenous/intraperitoneal) murine leukemia models mims.comwikidata.org. Furthermore, in vitro assessments of cytotoxic effects against murine L1210 leukemia have also critically underscored the importance of a 4,6-acetal group for biological activity in these compounds mims.comwikidata.org. These results collectively support the significant antitumor potential of this compound in hematological malignancies.

Assessment of Potency and Antitumour Efficacy Advantages over Etoposide in Animal Systems

This compound has been identified as a novel water-soluble podophyllotoxin derivative that exhibits comparable antitumor activity to etoposide but with distinct advantages in terms of potency and bioavailability in animal systems fishersci.nl. This enhanced potency is a key characteristic that differentiates this compound from etoposide, suggesting that lower doses might achieve similar or superior therapeutic effects in vivo. The introduction of a dimethylamino group into the sugar moiety of this compound contributes to its water solubility, which is a significant improvement over etoposide, facilitating its administration and potentially improving its distribution in vivo nih.gov.

Preclinical Pharmacokinetic and Metabolic Characterization

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent, particularly its absorption and distribution within the body.

Bioavailability Assessment in Animal Models

Preclinical pharmacokinetic studies, including those that transitioned into early clinical assessments, have provided valuable insights into the bioavailability of this compound. A study involving both oral and intravenous administration in the same patients demonstrated that this compound exhibited bioavailability values consistently around 100% across all tested dose levels fishersci.nl. This remarkable bioavailability, especially via the oral route, signifies a considerable advantage for this compound, potentially allowing for more convenient and patient-friendly administration compared to agents requiring intravenous delivery due to poor oral absorption. The high bioavailability in animals, as noted in comparative studies with etoposide, further underscores its favorable pharmacokinetic characteristics fishersci.nl.

Metabolic Transformation and Metabolite Identification

The metabolic fate of this compound involves specific transformations, leading to the identification of key metabolites. One such identified metabolite is the N-demethyl NK611, which has been designated as "metabolite II" in research nih.gov. Additionally, a picro form of this N-demethyl metabolite, referred to as "metabolite IV," has also been reported nih.gov. Studies investigating the urinary excretion of this compound and its metabolites have indicated that the excretion of N-demethyl NK611 and its picro form is highly variable among subjects nih.gov.

Advanced Bioanalytical Methodologies for Quantification

The precise quantification of this compound and its metabolites in biological matrices is critical for pharmacokinetic studies. Advanced bioanalytical methodologies, particularly High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection, have been developed and validated for this purpose nih.govnih.govnih.gov.

A specific and reproducible urine assay has been established for the simultaneous determination of this compound (referred to as "I"), its picro form ("III"), the N-demethyl metabolite ("II"), and its picro form ("IV") nih.gov. This method involves a chloroform (B151607) extraction step followed by HPLC separation utilizing a Nova-Pak C18 column. The chromatographic separation is achieved with a mobile phase composed of acetonitrile (B52724) and 0.05 M KH2PO4 (pH 6.4) in a 23:77 (v/v) ratio nih.gov. UV detection is employed, with absorbance monitored at 205 nm, and the method boasts a quantification limit of 100 ng/ml nih.gov.

The validation of this bioanalytical method demonstrated high precision and accuracy. Intra-day precision ranged from 1.1% to 3.4%, while inter-day precision was between 1.9% and 2.4% for all analyzed compounds. The accuracy of the method was found to be within 101% to 107%. Furthermore, the extraction recovery rates were robust, exceeding 88% for this compound, its N-demethyl metabolite, and the N-demethyl metabolite's picro form, and over 83% for this compound's picro form nih.gov. Separate HPLC methods with UV detection were also utilized for the determination of this compound and its metabolites in plasma and urine following both oral and intravenous administration nih.gov.

Table 1: Bioanalytical Method Validation Parameters for this compound and Metabolites (Urine Assay) nih.gov

ParameterRange/Value
Limit of Quantification100 ng/ml
Intra-day Precision1.1% – 3.4%
Inter-day Precision1.9% – 2.4%
Accuracy101% – 107%
Extraction Recovery (I, II, IV)>88%
Extraction Recovery (III)>83%
Detection Wavelength205 nm (UV)
ColumnNova-Pak C18
Mobile PhaseAcetonitrile-0.05 M KH2PO4 (pH 6.4) (23:77, v/v)

Analysis of Pharmacokinetic Nonlinearity in Preclinical Models

The pharmacokinetic profile of this compound in preclinical models has been extensively analyzed, revealing instances of nonlinearity. The concentration-time curve for total this compound in plasma samples is best described by a three-compartment model nih.gov. Key pharmacokinetic parameters, including mean residence time (MRT), terminal half-life, volume of distribution at steady state (Vss), and plasma clearance (Clp), have been determined nih.gov.

Table 2: Median Pharmacokinetic Values for this compound in Plasma nih.gov

ParameterMedian Value (Range)
Mean Residence Time (MRT)16.5 h (5.4 – 42.3 h)
Terminal Half-Life14.0 h (8.2 – 30.5 h)
Volume of Distribution at Steady State (Vss)11.4 l/m² (7.9 – 18.1 l/m²)
Plasma Clearance (Clp)15.1 ml min⁻¹ m⁻² (3.6 – 36.4 ml min⁻¹ m⁻²)

Analysis of the total systemic drug exposure, represented by the area under the curve (AUC), showed considerable variability and a dose-dependent increase nih.gov. Crucially, at concentrations ranging from 10 to 20 mg/m² following both oral and intravenous administration, the pharmacokinetics of this compound exhibited nonlinearity nih.gov. In this range, significant differences were observed in the terminal half-life, plasma clearance, and volume of distribution, and the AUC did not correlate linearly with the administered dose nih.gov. The profound variation in pharmacokinetic parameters within the same dose level was noted, with the underlying reasons for this nonlinear pharmacological behavior warranting further investigation nih.gov. High protein binding, approximately 99%, has been observed for this compound, which can contribute to pharmacokinetic nonlinearity nih.govumich.edu.

Current Research Directions and Future Academic Perspectives for Nk 611

Ongoing Mechanistic Studies to Fully Delineate Action

NK-611 is recognized as a semisynthetic analogue of etoposide (B1684455), and its presumed mechanism of action involves the inhibition of topoisomerase II. targetmol.comnih.govnih.gov This inhibition leads to DNA damage, a critical step in its cytotoxic effects against cancer cells. Studies have indicated that this compound demonstrates greater potency against various cancer cell lines in vitro compared to etoposide. targetmol.comnih.gov Its antitumor activity is concentration-dependent, and research suggests a schedule dependency, with prolonged exposure leading to more profound inhibition of tumor specimens. nih.gov For instance, in in vitro studies involving freshly explanted human tumor clonogenic cells, this compound exhibited significant concentration-dependent antitumour activity. At a concentration of 51 µM, 49% of 45 evaluable tumor specimens were markedly inhibited. Moreover, long-term exposure (21-28 days) at 6.8 µM profoundly inhibited 58% of 50 evaluable specimens. nih.gov

Despite its similarities to etoposide, cross-resistance to etoposide has been observed in the majority of specimens studied, indicating shared resistance mechanisms that require further investigation. nih.gov this compound is broadly classified as a DNA inhibitor. springer.com Ongoing mechanistic studies are crucial to fully characterize its precise molecular targets, the specific DNA lesions it induces, and any potential secondary mechanisms that contribute to its observed potency and schedule dependency. This includes exploring how modifications, such as those in the sugar ring which led to the development of this compound, influence its interaction with topoisomerase II and potentially other cellular components. researchgate.net

Development of Advanced Analogues and Prodrug Strategies

The development of advanced analogues and prodrug strategies for this compound is a key research direction, driven by the need to improve efficacy, overcome drug resistance, and enhance tumor selectivity.

Acquired drug resistance remains a significant challenge in cancer therapy. For podophyllotoxin (B1678966) derivatives, including this compound, rational design efforts are focused on synthesizing more complex and diverse analogues aimed at increasing potency or circumventing resistance mechanisms. nih.govresearchgate.net Modifications to the core structure, such as at the C4 center of podophyllotoxin, have been shown to alter the molecule's inhibitory activity and its drug resistance profile. researchgate.net These structural modifications are strategically pursued to develop compounds that can bypass efflux pumps, target mutated enzymes, or exploit alternative pathways that are not affected by existing resistance mechanisms. The goal is to create this compound derivatives that maintain or enhance efficacy in drug-resistant cancer cells.

Enhancing tumor selectivity is paramount to minimizing off-target toxicity and improving the therapeutic index of anticancer agents. For etoposide and its analogues, including this compound, prodrug approaches have been explored to achieve this. nih.govresearchgate.net Prodrugs are inactive compounds that are converted into their active form specifically within the tumor microenvironment through enzymatic hydrolysis, pH changes, or other tumor-specific conditions. nih.govresearchgate.net This targeted activation can lead to higher drug concentrations at the tumor site while reducing systemic exposure. Beyond prodrugs, advancements in nanotechnology offer promising avenues for enhancing tumor selectivity. Nanomaterial-based drug candidates can be engineered to passively accumulate in tumors via the enhanced permeability and retention (EPR) effect or actively target cancer cells through ligand-receptor interactions, thereby delivering this compound more specifically to cancerous tissues. unirioja.esresearchgate.net

Rational Design to Circumvent Acquired Drug Resistance

Integration with Emerging Therapeutic Paradigms

The landscape of cancer therapy is rapidly evolving with the advent of novel therapeutic paradigms. Integrating traditional cytotoxic agents like this compound with these emerging approaches is a critical area of research to achieve synergistic effects and improve patient outcomes. While specific combination studies involving this compound and emerging therapies were not detailed in the search results, the broader context of cancer research highlights the potential for such integration. Emerging paradigms include:

Immunotherapy: Strategies such as CAR-T cell therapy and NK cell-based immunotherapies are revolutionizing cancer treatment by harnessing the body's immune system. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net Combining this compound with immunotherapeutic agents could potentially enhance anti-tumor immune responses or sensitize cancer cells to immune-mediated killing.

Targeted Therapies: These therapies focus on specific molecular targets involved in cancer growth and progression. oup.com Rational combinations of this compound with targeted agents could exploit vulnerabilities in cancer cells, leading to enhanced efficacy and potentially overcoming resistance to either agent alone.

Combination Regimens: The standard of care for many cancers involves multi-drug regimens. Future research will likely explore this compound in novel combinations with other chemotherapeutic agents, as well as with immunomodulators or targeted drugs, to improve response rates and duration. oup.com

Methodological Advances in Preclinical Drug Discovery and Evaluation

Significant advancements in preclinical drug discovery and evaluation methodologies are accelerating the development of compounds like this compound. These advancements aim to provide more predictive and efficient screening platforms.

Mechanistic Insight: Modern techniques allow for the identification and quantification of gene expression and signaling processes, providing deeper mechanistic insight into drug activity and toxicity. wdh.ac.id

Advanced In Vitro Models: The development and validation of new in vitro methods for toxicity assessment and efficacy screening are crucial for reducing reliance on animal models and increasing the likelihood of successful clinical translation. wdh.ac.id

Preclinical Animal Models: Despite the rise of in vitro methods, preclinical animal models remain invaluable for identifying therapeutic targets, real-time monitoring of signaling pathways during treatment, assessing drug toxicity, and evaluating emerging anticancer drugs in a physiological context. mdpi.com

Nanotechnology in Drug Discovery: Nanotechnology offers diverse platforms to enhance drug discovery screening, facilitate the elucidation of drug mechanisms, and enable the design of novel nanomaterial-based drug candidates. unirioja.es

High-Throughput Screening (HTS) and Diversity-Oriented Synthesis (DOS): HTS of small-molecule libraries is a productive method for identifying compounds with desired biological activity. nih.gov DOS is a synthetic strategy that aims to efficiently explore novel chemical space by generating libraries with diverse structural features, which can lead to the discovery of new drug leads. nih.gov

Structure-Based Design: When the therapeutic target of a compound is known, advances in synthetic organic chemistry, structural biology, and computational modeling enable the rational design and optimization of bioactive compounds through structure-based approaches. nih.gov

Natural Product Derivatization: Natural products continue to be a vital source for anticancer drug discovery. Methodological advances include new developments in drug delivery systems and targeted drug delivery for natural product-derived compounds. researchgate.net

These methodological advancements collectively contribute to a more robust and efficient preclinical pipeline for compounds like this compound, enabling a comprehensive understanding of their pharmacological profiles before advancing to clinical trials.

Q & A

Q. How can interdisciplinary collaboration improve this compound research outcomes?

  • Methodological Answer : Form translational research teams combining chemists (synthesis optimization), biologists (mechanistic studies), and clinicians (trial design). Use shared data platforms (e.g., LabArchives) for real-time collaboration and peer review of protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.